An In-depth Technical Guide to 1H-Imidazole-1-sulfonyl Azide and Its Salts: Synthesis, Properties, and Applications in Diazo Transfer Reactions
An In-depth Technical Guide to 1H-Imidazole-1-sulfonyl Azide and Its Salts: Synthesis, Properties, and Applications in Diazo Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazole-1-sulfonyl azide (B81097) and its more stable salt derivatives, particularly the hydrochloride and hydrogen sulfate (B86663) salts, have emerged as highly efficient and safer alternatives to traditional diazo transfer reagents like triflyl azide (TfN₃). This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of these reagents, with a focus on their use in the conversion of primary amines to azides—a critical transformation in organic synthesis and drug development. Detailed experimental protocols and safety considerations are presented to facilitate their effective and safe implementation in the laboratory.
Introduction
The introduction of an azide functional group is a cornerstone of modern organic synthesis, enabling access to a wide array of nitrogen-containing compounds through reactions such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1] Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) have been employed for diazo transfer reactions; however, their inherent instability and explosive nature pose significant safety risks.[1][2] 1H-Imidazole-1-sulfonyl azide, and more specifically its crystalline and shelf-stable hydrochloride and hydrogen sulfate salts, offer a compelling solution, matching the reactivity of triflyl azide while providing a superior safety profile.[2][3] The hydrogen sulfate salt, in particular, is noted for its enhanced stability, being less sensitive to impact and friction.[2][4]
Physicochemical and Basic Properties
1H-Imidazole-1-sulfonyl azide in its pure form is a colorless, explosive liquid.[2] For practical applications, its hydrochloride and hydrogen sulfate salts are preferred due to their solid-state stability. The hydrochloride salt is a white to grayish solid, while the hydrogen sulfate salt is also a solid.[5][6] A key characteristic of these compounds is the presence of the sulfonyl azide group, which exhibits a strong asymmetric stretching vibration in the infrared spectrum, typically between 2100 and 2160 cm⁻¹.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for 1H-imidazole-1-sulfonyl azide and its common salts.
| Property | 1H-Imidazole-1-sulfonyl azide | 1H-Imidazole-1-sulfonyl azide hydrochloride | 1H-Imidazole-1-sulfonyl azide hydrogen sulfate |
| Molecular Formula | C₃H₃N₅O₂S | C₃H₄ClN₅O₂S | C₃H₅N₅O₆S₂ |
| Molar Mass ( g/mol ) | 173.15[2] | 209.62[8] | 271.22[7] |
| Appearance | Colorless Liquid[2] | White to Grayish Solid[5] | White to Yellow Solid |
| Melting Point (°C) | Not available (explosive) | Not available | Decomposes at 131[4] |
| Solubility | Not available | Soluble in polar organic solvents and water; insoluble in ethers and hexane.[5] | Not available |
| IR Azide Stretch (cm⁻¹) | Not available | Not available | ~2140 - 2160[7] |
| ¹H NMR (400 MHz, D₂O) | Not available | δ 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H) | Not available |
| ¹³C NMR (101 MHz, D₂O) | Not available | δ 137.66, 123.01, 120.20 | Not available |
Synthesis and Experimental Protocols
The synthesis of 1H-imidazole-1-sulfonyl azide salts is a straightforward process, with updated procedures designed to enhance safety by avoiding the isolation of the potentially explosive parent compound.
Synthesis of 1H-Imidazole-1-sulfonyl Azide Hydrogen Sulfate (Updated, Safer Protocol)
This updated protocol avoids the isolation of the hazardous free base or hydrochloride salt.[1]
Materials:
-
Sodium azide (NaN₃)
-
Sulfuryl chloride (SO₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc), dry
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
To a stirred suspension of sodium azide in dry ethyl acetate at 0 °C under an inert atmosphere, add sulfuryl chloride dropwise.
-
Allow the mixture to warm to room temperature and stir for at least 17 hours.
-
Cool the reaction mixture back to 0 °C and add imidazole portion-wise.
-
Stir the resulting slurry at room temperature for several hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
To the dried ethyl acetate solution, add one equivalent of concentrated sulfuric acid dropwise with stirring.
-
The 1H-imidazole-1-sulfonyl azide hydrogen sulfate will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
General Protocol for Diazo Transfer from a Primary Amine
This protocol is a general guideline for the conversion of a primary amine to an azide using 1H-imidazole-1-sulfonyl azide salts.
Materials:
-
Primary amine
-
1H-Imidazole-1-sulfonyl azide hydrochloride or hydrogen sulfate
-
Base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)
-
Solvent (e.g., methanol, acetonitrile, or water)
-
Copper(II) sulfate (CuSO₄) (optional, as catalyst)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base to the solution. For reactions with the hydrochloride salt, a base is necessary to neutralize the HCl.
-
If using a catalyst, add a catalytic amount of copper(II) sulfate.
-
Add 1H-imidazole-1-sulfonyl azide salt portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude azide product by flash column chromatography.
Reaction Mechanisms and Workflows
The primary application of 1H-imidazole-1-sulfonyl azide is in diazo transfer reactions. The mechanism involves the nucleophilic attack of a primary amine on the terminal nitrogen atom of the azide moiety.[7]
Caption: Mechanism of Diazo Transfer Reaction.
The selection of a suitable diazo transfer reagent is a critical decision in synthetic planning. The following workflow provides a simplified decision-making process.
Caption: Diazo Transfer Reagent Selection Workflow.
Safety and Handling
While the hydrochloride and hydrogen sulfate salts of 1H-imidazole-1-sulfonyl azide are significantly safer than the parent compound and triflyl azide, they are still energetic materials and should be handled with care.
-
Potential Hazards: The hydrochloride salt can be hygroscopic and may hydrolyze over time to form the highly explosive and sensitive hydrazoic acid.[2][4] The hydrogen sulfate salt is less prone to this issue and has a higher decomposition temperature.[4]
-
Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle the reagents in a well-ventilated fume hood.
-
Avoid grinding, impact, or prolonged heating.
-
Store in a cool, dry place away from incompatible materials.
-
For the hydrochloride salt, storage in a desiccator is recommended.
-
Conclusion
1H-Imidazole-1-sulfonyl azide and its salts, particularly the hydrogen sulfate derivative, represent a significant advancement in the field of diazo transfer chemistry. Their high reactivity, coupled with a markedly improved safety profile compared to traditional reagents, makes them invaluable tools for researchers, scientists, and drug development professionals. By following the detailed protocols and safety guidelines presented in this guide, these reagents can be effectively and safely utilized to access a diverse range of azide-containing molecules for a multitude of applications in chemical synthesis and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 3. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. TR-I495580 - 1h-imidazole-1-sulfonyl-azide-sulfate | 13575… [cymitquimica.com]
- 7. 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem [benchchem.com]
- 8. scbt.com [scbt.com]
